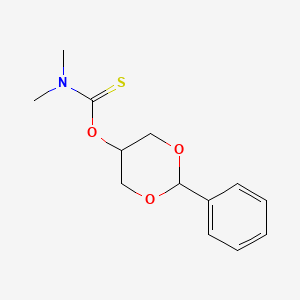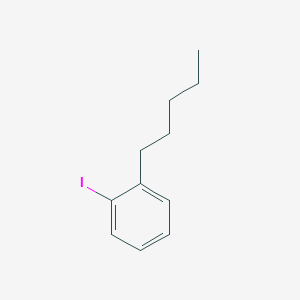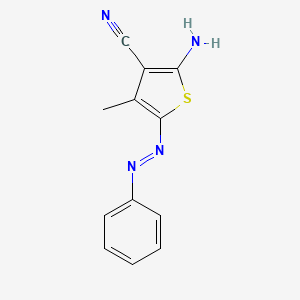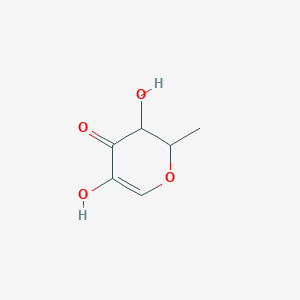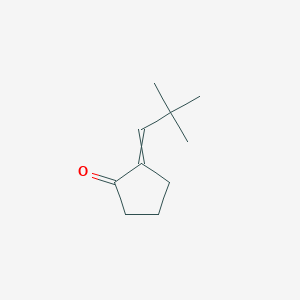
2-(2,2-Dimethylpropylidene)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropylidene)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentane ring with a ketone functional group and a 2,2-dimethylpropylidene substituent
Preparation Methods
The synthesis of 2-(2,2-Dimethylpropylidene)cyclopentan-1-one can be achieved through several routes. One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another approach is the Claisen condensation-decarboxylation-isomerization cascade of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentanones . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,2-Dimethylpropylidene)cyclopentan-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These reactions include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction between an aldehyde or ketone and an activated alkene.
Michael Reaction: A conjugate addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a dienophile, forming a cyclohexene derivative.
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,2-Dimethylpropylidene)cyclopentan-1-one is a versatile compound with applications in various scientific research fields:
Biology: Its derivatives may be studied for potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a ligand in drug design.
Industry: It is employed in the synthesis of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropylidene)cyclopentan-1-one involves its reactivity as an α-β unsaturated ketone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-(2,2-Dimethylpropylidene)cyclopentan-1-one can be compared with other cyclopentanones and related compounds:
Cyclopentenone: Contains a similar cyclopentane ring with a ketone group but lacks the 2,2-dimethylpropylidene substituent.
Cyclohexenone: A six-membered ring analog with similar reactivity but different steric and electronic properties.
Cyclopropenone: A three-membered ring compound with distinct reactivity due to ring strain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
106115-43-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylidene)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-10(2,3)7-8-5-4-6-9(8)11/h7H,4-6H2,1-3H3 |
InChI Key |
HJHUTVRLTWLONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


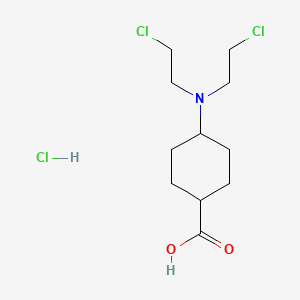
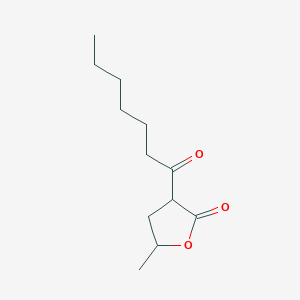
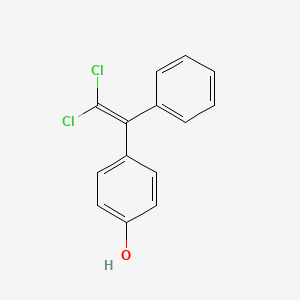
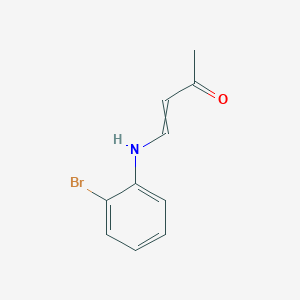

![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
